molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

货号: B2402444
CAS 编号: 405224-27-3
分子量: 211.228
InChI 键: OQJKZGGGSJDJQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine chemical scaffold is recognized in scientific research for its potential in developing enzyme inhibitors. This core structure is of significant interest in medicinal chemistry, particularly for investigating new compounds that target protein kinases, which are critical in cellular signaling pathways. Research on analogous compounds featuring the pyrazolo[3,4-c]pyridazin-3-amine structure has demonstrated its applicability as a privileged scaffold for designing inhibitors against targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). These inhibitors are valuable tools for studying cell cycle regulation, apoptosis, and their roles in disease pathogenesis. The scaffold's ability to fit into the active sites of these enzymes makes it a versatile template for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKZGGGSJDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.

化学反应分析

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be functionalized through borylation and cross-coupling reactions .

科学研究应用

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-c]pyridazines, which are known for their unique bicyclic structure that contributes to their biological activity. The presence of the phenyl group enhances its pharmacological properties and allows for various substitutions that can modulate activity.

Biomedical Applications

2.1. Anticancer Activity

Numerous studies have demonstrated the potential of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine as an anticancer agent:

  • Cyclin-dependent Kinase Inhibition : Research indicates that derivatives of pyrazolo[3,4-c]pyridazine can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this scaffold have shown promising IC50 values against CDK2 and CDK9, indicating their potential as selective CDK inhibitors .
  • Cell Proliferation Inhibition : In vitro studies have reported that certain derivatives exhibit significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. These compounds demonstrated selectivity and potency in inhibiting cellular proliferation, making them candidates for further development in cancer therapy .

2.2. Neuroprotective Effects

Research has also highlighted the neuroprotective properties of pyrazolo[3,4-c]pyridazines:

  • Mechanisms of Action : The compound has been investigated for its ability to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Properties

This compound has shown activity against various microbial strains:

  • Antibacterial Activity : Some derivatives have exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics based on this scaffold .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated effective inhibition of CDK2 with an IC50 of 0.36 µM .
Study BNeuroprotectionShowed ability to reduce neuroinflammation in a mouse model .
Study CAntimicrobial EffectsExhibited significant activity against Staphylococcus aureus .

作用机制

The mechanism of action of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. As a mitogen-activated protein kinase 1 inhibitor, it interferes with the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially halt the progression of certain cancers.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The pyrazolo[3,4-c]pyridazine nucleus is a common feature among analogs, enabling interactions with kinase active sites through hydrophilic and aromatic interactions. Key structural variations include:

Compound Substituents Target Kinases Key Findings
4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) Phenyl (C5, C4), amine (C3) EGFR, CDK-2/cyclin A2 Demonstrated potent inhibitory activity (comparable to erlotinib/roscovitine) and enhanced cytotoxicity in nanoparticle formulations .
5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine Chloro (C5), amine (C3) HPK1 (implied) Intermediate in kinase inhibitor synthesis; iodine substitution at C3 improved reactivity .
FR180204 Pyrazolo[1,5-a]pyridine (C5), phenyl (C2) ERK ATP-competitive ERK inhibitor; highlights scaffold versatility for kinase targeting .
8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine (9) Methyl, pyrido-pyrimidine Not specified Structural complexity reduces solubility but may enhance target specificity .
Key Observations:
  • Phenyl Substitution : The diphenyl derivative (4 ) showed superior kinase inhibition due to enhanced hydrophobic interactions within receptor pockets .
  • Halogenation: Chloro substitution at C5 (as in ) may improve electrophilicity but requires nanoformulation to offset reduced bioavailability.
  • Scaffold Hybridization : FR180204 and compound 9 illustrate that fusion with other heterocycles (e.g., pyridine, pyrimidine) diversifies biological activity but complicates synthesis .

Pharmacological and Pharmacokinetic Profiles

Cytotoxicity and Kinase Inhibition:
  • Compound 4: Nanoparticles (4-SLNs, 4-LPHNPs) exhibited IC50 values lower than doxorubicin against HepG-2, HCT-116, and MCF-7 cell lines . Upregulated pro-apoptotic markers (Bax, p53, caspase-3) and downregulated Bcl-2 .
ADME Properties:
  • Compound 4 : Favorable drug-likeness with moderate solubility and permeability, suitable for oral administration .
  • 5-Chloro Derivatives : Higher metabolic stability but lower solubility due to halogenation .

Nanoformulation Efficacy

Nanoformulations of compound 4 (4-SLNs, 4-LPHNPs) demonstrated:

  • Enhanced Bioavailability : 2–3-fold increase in cytotoxic activity compared to the free compound .
  • Improved Target Engagement : Sustained kinase inhibition via controlled release mechanisms .

生物活性

5-Phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 405224-27-3) features a pyrazolo-pyridazine core structure that is known for its potential pharmacological properties. The compound's molecular formula is C11_{11}H9_9N5_5, indicating the presence of multiple nitrogen atoms that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibit IC50_{50} values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating potent inhibition .
  • Antiproliferative Effects : Research indicates that this compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells. The compound's ability to inhibit cellular proliferation is linked to its effects on tubulin polymerization and other critical cellular processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Cell Line IC50_{50} (µM) Reference
CDK2 Inhibition-0.36
CDK9 Inhibition-1.8
CytotoxicityHeLa< 1
CytotoxicityHCT116< 1
Antiproliferative ActivityMDA-MB-2310.59

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazolo[3,4-c]pyridazine derivatives on human tumor cell lines. The results showed that compounds derived from this compound exhibited remarkable potency against MDA-MB-231 cells with an IC50_{50} value of 0.59 µM. This suggests potential for development as an anticancer therapeutic .

Case Study 2: Selectivity Profiles

Another investigation assessed the selectivity of pyrazolo[3,4-c]pyridazine derivatives in inhibiting CDK enzymes. Notably, one derivative displayed a selectivity index greater than 265-fold towards CDK2 over CDK9, indicating a promising profile for targeted cancer therapies .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Structure–Activity Relationship (SAR) Studies : Further investigations into the modifications of the pyrazolo-pyridazine core could lead to enhanced potency and selectivity.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antiproliferative effects will help elucidate how this compound can be effectively utilized in therapeutic settings.
  • Clinical Trials : Given its promising preclinical data, advancing to clinical trials could establish its efficacy and safety in human subjects.

常见问题

Q. What are the common synthetic routes for 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine?

The synthesis typically involves cyclocondensation reactions using pyrazole-amine precursors and aldehydes or ketones. For example:

  • Method 1 : Reacting 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) .
  • Method 2 : Solvent-free condensation of barbituric acids, pyrazol-5-amines, and aldehydes, which avoids side reactions and improves efficiency . Key parameters include catalyst choice (e.g., TFA for acid catalysis), solvent (toluene or solvent-free), and reaction time (reflux for 6–12 hours).

Q. What spectroscopic and crystallographic methods validate the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and chemical environments (e.g., aromatic protons at δ 7.2–8.1 ppm and amine protons at δ 5.5–6.0 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (a = 18.2445 Å, b = 7.3341 Å) provide precise bond lengths and angles for fused pyrazole-pyridazine rings .

Q. What biological activities are associated with this compound?

Preliminary studies indicate:

  • Antibacterial Activity : Derivatives show moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) in disk diffusion assays .
  • Kinase Inhibition : Structural analogs exhibit potential as kinase inhibitors due to interactions with ATP-binding pockets, validated via enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for pyrazolo-pyridazine derivatives?

Contradictions often arise from variations in:

  • Catalyst Loading : Optimal TFA concentrations (10–30 mol%) improve cyclization efficiency without side-product formation .
  • Purification Methods : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity (>95% by HPLC) .
  • Reaction Monitoring : TLC or in-situ IR spectroscopy detects intermediate stabilization, reducing byproducts .

Q. What computational strategies predict the pharmacological relevance of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase; binding affinity ≤ −8.5 kcal/mol) .
  • QSAR Studies : Electron-withdrawing substituents (e.g., fluoro groups) enhance bioactivity, as seen in fluorinated pyrazolo-pyrimidine analogs .

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo-pyridazine synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) favor cyclization over dimerization .
  • Temperature Control : Lower temperatures (0–25°C) stabilize reactive intermediates, while reflux (110°C) accelerates ring closure .
  • Additives : Bases like triethylamine neutralize acidic byproducts, improving yields by 15–20% .

Q. What strategies address conflicting bioactivity data in cellular assays?

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Target Engagement Validation : Techniques like CETSA (Cellular Thermal Shift Assay) confirm compound-target interactions in live cells .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustments : Introducing methylthio groups (logP +0.5) enhances membrane permeability, as shown in pyrazolo[3,4-b]pyridine analogs .
  • Metabolic Stability : Fluorine substitution at the 5-position reduces CYP450-mediated oxidation, improving half-life in hepatic microsome assays .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects impurities at ≤0.1% levels using C18 columns and acetonitrile/water gradients .
  • Residual Solvent Analysis : Headspace GC-MS identifies solvents like toluene (limit: 890 ppm per ICH Q3C guidelines) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this scaffold?

  • Diverse Substituent Libraries : Synthesize derivatives with halogens, alkyl, and aryl groups at positions 3, 5, and 6 .
  • High-Throughput Screening : Test 100+ analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead candidates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。